6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound with a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol . This compound is part of the triazolopyridine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-amino-pyridine with bromine in the presence of a suitable solvent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This method has been shown to produce high yields of the desired product in a shorter reaction time . The use of microwave irradiation can enhance reaction rates and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Scientific Research Applications
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents, kinase inhibitors, and other therapeutic compounds
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to interact with multiple targets makes it a valuable candidate for multitargeted therapies .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: Similar in structure but contains a thiol group instead of a ketone.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Lacks the bromine and methyl groups, making it less reactive.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have different ring structures but share similar biological activities.
Uniqueness
6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6BrN3O/c1-10-7(12)11-4-5(8)2-3-6(11)9-10/h2-4H,1H3 |
InChI Key |
XHIRGJOCHASTDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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